Enzymatic Specificity in Protease-Coupled Assays
Ac-Gly-Ala-Lys-AMC is the specific product of HDAC-mediated deacetylation of Ac-Gly-Ala-Lys(Ac)-AMC. Unlike alternative AMC substrates such as Boc-Lys(Ac)-AMC, this tripeptide sequence is optimized for cleavage by trypsin, the coupling enzyme in the assay. The assay is linear, and the fluorescence signal is directly proportional to the amount of deacetylated product, ensuring accurate quantification of HDAC activity [1].
| Evidence Dimension | Enzymatic Reaction Specificity |
|---|---|
| Target Compound Data | Generated by HDAC from Ac-Gly-Ala-Lys(Ac)-AMC; specifically cleaved by trypsin at C-terminal Lys residue. |
| Comparator Or Baseline | Ac-Gly-Ala-Lys(Ac)-AMC (acetylated precursor), Boc-Lys(Ac)-AMC (alternative HDAC substrate). |
| Quantified Difference | Not applicable (qualitative specificity) |
| Conditions | Protease-coupled HDAC assay with trypsin as the coupling protease, AMC release measured fluorometrically (Ex 380 nm/Em 460 nm). |
Why This Matters
Ensures assay specificity and linearity for reliable HDAC activity and inhibitor screening.
- [1] Wegener, D., et al. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Chemistry & Biology, 2003, 10(1), 61-68. DOI: 10.1016/S1074-5521(02)00305-8. View Source
